![molecular formula C22H21ClN4O4S B2461806 7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-39-2](/img/no-structure.png)

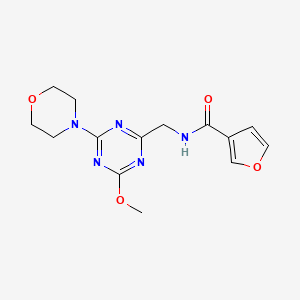

7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

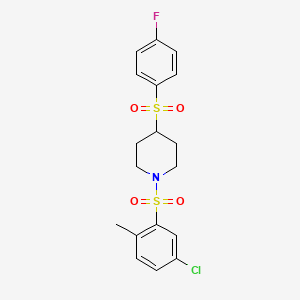

The compound “7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals, due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is part of a broader family of quinazoline derivatives, which have been explored extensively for their potential applications in various domains of scientific research. One significant area of focus has been the synthesis and structural analysis of these compounds. For instance, Chern et al. (1988) outlined a methodology for synthesizing 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one derivatives from anthranilamide, showcasing the versatility and reactivity of quinazoline scaffolds in chemical synthesis Chern et al., 1988.

Antimicrobial and Antitumor Activities

Quinazoline derivatives, including those structurally related to the compound , have been evaluated for their antimicrobial and antitumor properties. Patel et al. (2012) synthesized a series of quinazoline-based compounds, demonstrating their efficacy as antimicrobial agents against a spectrum of bacterial and fungal strains Patel et al., 2012. Similarly, Li et al. (2020) focused on quinazoline derivatives containing piperazine moieties, highlighting their potent antiproliferative activities against various cancer cell lines, thereby underscoring the potential of such compounds in cancer research Li et al., 2020.

Development of Antihypertensive Drugs

Another significant area of application for quinazoline derivatives is in the development of antihypertensive drugs. Ramesh et al. (2006) described an improved synthesis process for N-(2,3-dihydrobenzo[1,4]dioxin-2carbonyl)piperazine, a key intermediate in the preparation of the antihypertensive agent Doxazosin, illustrating the role of quinazoline derivatives in pharmaceutical development Ramesh et al., 2006.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential biological activity. Given the wide range of activities associated with piperazine-containing compounds, it could be of interest in the development of new pharmaceuticals .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(4-chlorophenyl)piperazine with 3-oxopropyl-1,3-dioxolo[4,5-g]quinazolin-8-one followed by the addition of a thiol group to the resulting product.", "Starting Materials": [ "4-(4-chlorophenyl)piperazine", "3-oxopropyl-1,3-dioxolo[4,5-g]quinazolin-8-one", "Thiol reagent" ], "Reaction": [ "The first step involves the condensation of 4-(4-chlorophenyl)piperazine with 3-oxopropyl-1,3-dioxolo[4,5-g]quinazolin-8-one in the presence of a suitable solvent and a catalyst.", "The resulting product is then purified and subjected to the addition of a thiol reagent to introduce a sulfanyl group at the 6-position of the quinazolinone ring.", "The final product is then purified and characterized using various spectroscopic techniques." ] } | |

CAS RN |

688055-39-2 |

Molecular Formula |

C22H21ClN4O4S |

Molecular Weight |

472.94 |

IUPAC Name |

7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C22H21ClN4O4S/c23-14-1-3-15(4-2-14)25-7-9-26(10-8-25)20(28)5-6-27-21(29)16-11-18-19(31-13-30-18)12-17(16)24-22(27)32/h1-4,11-12H,5-10,13H2,(H,24,32) |

InChI Key |

KCIXYBDBEIBRFD-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Ethoxyethyl)-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461725.png)

![1-[1-(Oxan-4-yl)azetidin-3-yl]-3-phenylurea](/img/structure/B2461738.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide](/img/structure/B2461740.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2461744.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2461745.png)